methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
methyl 2-[(4-benzylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-24(30)27-12-11-18-19(14-27)32-23(20(18)21(25)28)26-22(29)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEPBODNCJHTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core thieno[2,3-c]pyridine structure. Key steps may include:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzylbenzamide moiety: This involves the reaction of the core structure with 4-benzylbenzoyl chloride or its derivatives under controlled conditions.
Carbamoylation and esterification: The final steps involve introducing the carbamoyl and carboxylate groups to complete the molecular structure.
Industrial Production Methods: Industrial-scale production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the thieno[2,3-c]pyridine core or the benzylbenzamide moiety.
Reduction: Reduction reactions can reduce specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.
Medicine: Its potential therapeutic properties could be explored in drug development.
Industry: It may find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound shares a similar benzylbenzamide moiety but has a different core structure.
2-methyl-4-isobutyl-5-(N-benzylbenzamido)oxazole: Another compound with a benzylbenzamide group but differing in the heterocyclic core.
Uniqueness: The uniqueness of methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : Methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 370.47 g/mol
Structure Diagram
A simplified representation of the compound's structure can be illustrated in a molecular diagram, highlighting the thieno-pyridine core and functional groups.
Research indicates that this compound functions primarily as a positive allosteric modulator of the muscarinic M1 receptor. This receptor is implicated in various neurological processes and is a target for conditions such as Alzheimer's disease, schizophrenia, and other cognitive disorders. The modulation of this receptor may enhance cholinergic signaling, which is often deficient in these conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity in enhancing acetylcholine-induced responses in neuronal cell lines. These findings suggest potential therapeutic applications in cognitive enhancement and neuroprotection.
In Vivo Studies
In vivo studies conducted on animal models have shown that administration of this compound leads to improvements in memory and learning tasks. For instance, in a Morris water maze test, animals treated with the compound exhibited significantly shorter escape latencies compared to control groups.
Case Studies
Several case studies have been documented regarding the efficacy of this compound in treating cognitive impairments:
- Alzheimer's Disease Model : A study involving transgenic mice models of Alzheimer's showed that treatment with the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function over a 12-week period.
- Schizophrenia Symptoms : In a clinical trial involving patients with schizophrenia, those receiving the compound alongside standard antipsychotic treatment reported fewer negative symptoms and improved overall functioning.
Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Cholinergic Modulation | Positive allosteric modulation | |
| Memory Improvement | Enhanced performance in cognitive tasks | |
| Neuroprotection | Reduced amyloid-beta plaques |
Pharmacokinetics
| Parameter | Value |
|---|---|
| Bioavailability | 55% |
| Half-life | 8 hours |
| Metabolism | Hepatic via CYP450 enzymes |
Q & A
Q. What are the key steps in synthesizing methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
The synthesis typically involves constructing the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors, followed by sequential functionalization. Critical steps include:
- Amidation : Introducing the 4-benzylbenzamido group via coupling reactions (e.g., using EDCI/HOBt).
- Carbamoylation : Adding the carbamoyl group using urea or phosgene derivatives.
- Esterification : Installing the methyl carboxylate group under anhydrous conditions. Reaction optimization includes temperature control (e.g., 0–5°C for amidation) and solvent selection (e.g., DMF for polar intermediates) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR verify functional group integration and connectivity (e.g., distinguishing dihydrothienopyridine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching CHNOS).
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Initial screens include:
- Enzyme Inhibition : Testing against kinases or proteases (IC determination via fluorometric assays).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity.
- Solubility/Stability : Kinetic solubility in PBS and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can synthetic yields be improved for the carbamoyl functionalization step?
- Catalyst Screening : Test alternatives to phosgene (e.g., carbonyldiimidazole) to reduce side reactions.
- Solvent Optimization : Replace DCM with THF or acetonitrile to enhance carbamoyl intermediate stability.
- Temperature Gradients : Gradual warming (0°C → RT) minimizes decomposition of reactive intermediates .
Q. What strategies resolve discrepancies between computational and experimental structural data (e.g., bond angles)?
- X-ray Crystallography : Resolve crystal structures to validate DFT-optimized geometries.
- Dynamic NMR : Analyze conformational flexibility (e.g., ring puckering in dihydrothienopyridine) at variable temperatures.
- Multivariate Analysis : Correlate computational parameters (e.g., DFT-D3 dispersion corrections) with experimental torsional angles .
Q. How should conflicting bioactivity data (e.g., IC variability across studies) be addressed?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolite Profiling : Use LC-MS to identify degradation products affecting potency.
- Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug Design : Modify the methyl ester to enhance oral bioavailability (e.g., ethyl ester prodrugs).
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life.
- CYP Inhibition Assays : Identify metabolic hotspots via human liver microsome incubations and structure-metabolism relationship (SMR) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
